16-(Hydroxyimino)octadecanoic acid
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Overview
Description
16-(Hydroxyimino)octadecanoic acid is a specialized organic compound belonging to the class of fatty acids It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to the 16th carbon of the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Hydroxyimino)octadecanoic acid typically involves the introduction of the hydroxyimino group into the octadecanoic acid chain. One common method is the reaction of octadecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction can be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The process may also involve the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
16-(Hydroxyimino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-(Hydroxyimino)octadecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-(Hydroxyimino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid: A saturated fatty acid with no hydroxyimino group.
9,10,18-Trihydroxy-octadecanoic acid: A fatty acid with three hydroxyl groups.
9,10-Epoxy-18-hydroxy-octadecanoic acid: A fatty acid with an epoxy and a hydroxyl group.
Uniqueness
16-(Hydroxyimino)octadecanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
111864-05-2 |
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Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
16-hydroxyiminooctadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-17(19-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h22H,2-16H2,1H3,(H,20,21) |
InChI Key |
HEFWDTYXJVCBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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